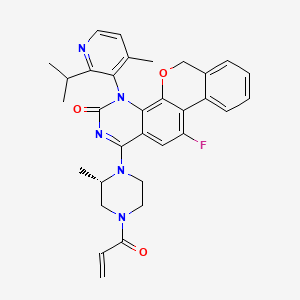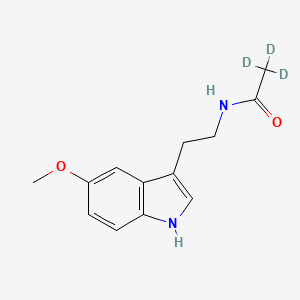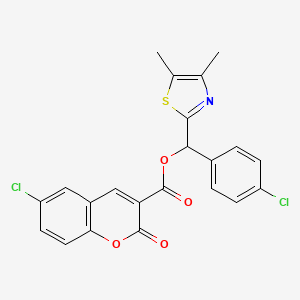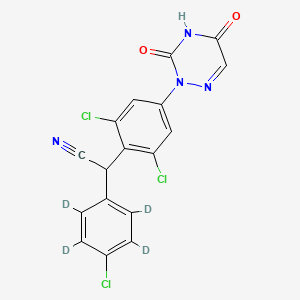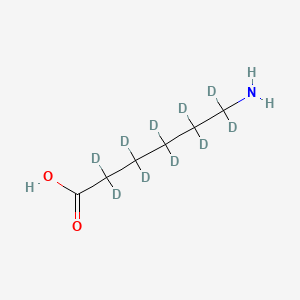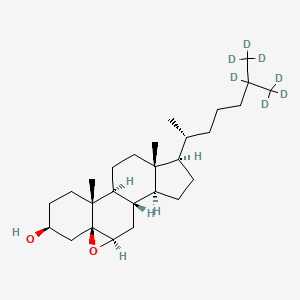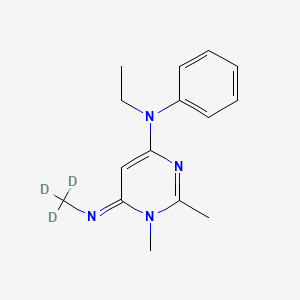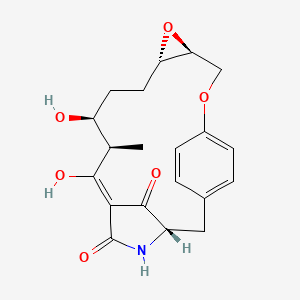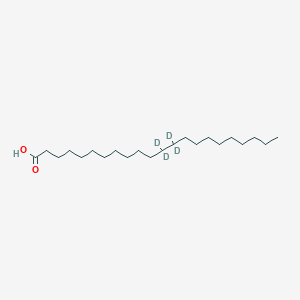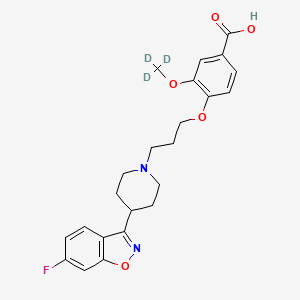
Iloperidone Carboxylic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloperidone Carboxylic Acid-d3 is a deuterated derivative of Iloperidone, a compound primarily used in the treatment of schizophrenia and bipolar disorder. The molecular formula of this compound is C23H22D3FN2O5, and it has a molecular weight of 431.47 . This compound is used extensively in research, particularly in the field of proteomics.
Preparation Methods
The synthesis of Iloperidone Carboxylic Acid-d3 involves several steps, starting from isonipecotic acid. The synthetic route includes the reaction of isonipecotic acid with acetic anhydride and DMF, followed by the reaction with 3,5-difluorobenzene in the presence of AlCl3
Chemical Reactions Analysis
Iloperidone Carboxylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Iloperidone Carboxylic Acid-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It serves as a tool in pharmacokinetic studies to understand the metabolism and distribution of Iloperidone.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
Mechanism of Action
The exact mechanism of action of Iloperidone Carboxylic Acid-d3 is not fully understood. it is believed to exert its effects through antagonism at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in modulating neurotransmitter activity, which is crucial in the treatment of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Iloperidone Carboxylic Acid-d3 can be compared with other similar compounds such as:
Risperidone: Another antipsychotic that also targets dopamine and serotonin receptors.
Zonisamide: A benzisoxazole derivative used as an anticonvulsant.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C23H25FN2O5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3 |
InChI Key |
AXUKEZOJOPXXTB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


